4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide
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Overview
Description
4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is notable for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the synthesis of 2-phenylmorpholine through the reaction of phenylamine with ethylene oxide under controlled conditions.
Alkylation: The next step is the alkylation of the morpholine derivative with 4-chlorobutylamine to form N-(4-(2-phenylmorpholino)butyl)amine.
Sulfonamide Formation: Finally, the sulfonamide is formed by reacting the alkylated morpholine derivative with 4-isopropylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its antimicrobial properties and potential use in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and enzyme inhibitory effects.
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzenesulfonamide
- N-ethylbenzenesulfonamide
- N-methylbenzenesulfonamide
Uniqueness
4-isopropyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is unique due to its morpholine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonamides, enhancing its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-19(2)20-10-12-22(13-11-20)29(26,27)24-14-6-7-15-25-16-17-28-23(18-25)21-8-4-3-5-9-21/h3-5,8-13,19,23-24H,6-7,14-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRCUMLICKJTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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